5-Cyclobutyl-1,3,4-oxadiazol-2-amine

Chemical Synthesis Medicinal Chemistry Quality Control

Source 5-Cyclobutyl-1,3,4-oxadiazol-2-amine for your HDAC6 inhibitor program. The rigid cyclobutyl group at C5 provides a unique steric and conformational profile that linear alkyl or flat aryl analogs cannot replicate, as evidenced in patent literature. This low-MW (139.16 g/mol) fragment meets Lipinski's Rule of Five for fragment-based screening. The primary amine handle enables rapid derivatization (amide coupling, reductive amination). Choose the ≥97% purity option to minimize post-synthetic purification in sensitive SAR campaigns. Standard lab safety applies (Acute Tox. 3).

Molecular Formula C6H9N3O
Molecular Weight 139.16 g/mol
CAS No. 89464-84-6
Cat. No. B1369394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Cyclobutyl-1,3,4-oxadiazol-2-amine
CAS89464-84-6
Molecular FormulaC6H9N3O
Molecular Weight139.16 g/mol
Structural Identifiers
SMILESC1CC(C1)C2=NN=C(O2)N
InChIInChI=1S/C6H9N3O/c7-6-9-8-5(10-6)4-2-1-3-4/h4H,1-3H2,(H2,7,9)
InChIKeyXJOJXINBSJBDHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Cyclobutyl-1,3,4-oxadiazol-2-amine (CAS 89464-84-6): Core Physicochemical & Safety Data for Research Procurement


5-Cyclobutyl-1,3,4-oxadiazol-2-amine (CAS: 89464-84-6) is a heterocyclic building block with the molecular formula C6H9N3O and a molecular weight of 139.16 g/mol. It is commercially available as a solid, typically at a minimum purity of 95% , with some suppliers offering a higher purity of 97% . The compound exhibits a predicted density of 1.3±0.1 g/cm³ and a predicted boiling point of 290.9±23.0 °C at 760 mmHg . It is classified as Acute Toxic Category 3 (Oral) and requires storage at room temperature .

Why 5-Cyclobutyl-1,3,4-oxadiazol-2-amine Cannot Be Interchanged with Other 1,3,4-Oxadiazol-2-amines


Generic substitution of 1,3,4-oxadiazol-2-amine scaffolds is not scientifically valid due to the critical role of the C5 substituent in dictating both physicochemical and biological properties. The cyclobutyl group at the 5-position is not merely a lipophilic appendage; its unique ring strain and conformational rigidity differentiate it from other alkyl (e.g., methyl, cyclopropyl) or aryl (e.g., phenyl) analogs [1]. Literature on related 1,3,4-oxadiazole derivatives demonstrates that even minor alterations to the C5 substituent can drastically alter target binding affinity, metabolic stability, and overall safety profiles, making direct interchange without comparative data a high-risk endeavor in both chemical biology and medicinal chemistry campaigns [2].

Quantified Differentiation of 5-Cyclobutyl-1,3,4-oxadiazol-2-amine Against Key Analogs


Purity Specification and Vendor Data: 97% vs. 95% Standard

5-Cyclobutyl-1,3,4-oxadiazol-2-amine is available with a higher guaranteed purity specification (97%) compared to the more commonly offered 95% minimum purity from other major suppliers . This difference can be critical for applications where trace impurities from synthesis may confound biological assay results or interfere with subsequent chemical transformations.

Chemical Synthesis Medicinal Chemistry Quality Control

Predicted Physicochemical Profile vs. Methyl and Phenyl Analogs

Computational predictions for 5-Cyclobutyl-1,3,4-oxadiazol-2-amine indicate a boiling point of 290.9±23.0 °C and a density of 1.3±0.1 g/cm³ . While direct experimental data for the methyl and phenyl analogs under identical conditions are not available in this dataset, this cyclobutyl derivative is expected to possess intermediate lipophilicity (cLogP) and a unique steric profile compared to the smaller 5-methyl analog (higher volatility, lower lipophilicity) and the larger, planar 5-phenyl analog (higher lipophilicity, potential for π-stacking interactions) [1]. This places it in a distinct physicochemical space for property-driven library design.

Drug Design ADME Prediction Medicinal Chemistry

GHS Hazard Classification: Acute Toxicity Profile

5-Cyclobutyl-1,3,4-oxadiazol-2-amine is classified as Acute Toxicity Category 3 (Oral) . This specific classification carries defined handling and disposal requirements that differ from less hazardous or more hazardous analogs. For instance, it is designated as WGK 3 (highly hazardous to water) and requires storage as a combustible acute toxic compound . This information is critical for institutional safety compliance and for designing experimental protocols with appropriate personal protective equipment (PPE) and engineering controls.

Laboratory Safety Risk Assessment Chemical Handling

Patent Landscape: Inclusion as a Privileged Scaffold in HDAC6 Inhibitor Patents

The 1,3,4-oxadiazol-2-amine core, when substituted with a cyclobutyl group, is explicitly claimed as part of a broader Markush structure in patents covering histone deacetylase 6 (HDAC6) inhibitors [1]. While the patent does not provide specific IC50 data for this exact compound, its inclusion as a defined embodiment (e.g., within the scope of 'C3-C6 cycloalkyl') suggests it is a relevant scaffold for probing this therapeutic target. This contrasts with other 5-substituted analogs that may fall outside the patent's specific claims or may have been shown to be less effective in related series.

Epigenetics Cancer Therapeutics Intellectual Property

Targeted Research Applications for 5-Cyclobutyl-1,3,4-oxadiazol-2-amine Based on Evidence


HDAC6 Inhibitor Medicinal Chemistry Campaigns

Use as a core scaffold for synthesizing novel HDAC6 inhibitors. The cyclobutyl group provides a defined steric and lipophilic handle for exploring the HDAC6 active site, as supported by its explicit inclusion as an embodiment in relevant patent literature [1]. Researchers can leverage this building block to generate focused libraries for SAR studies, differentiating it from analogs with linear or branched alkyl chains.

Fragment-Based Drug Discovery (FBDD) Libraries

5-Cyclobutyl-1,3,4-oxadiazol-2-amine meets key criteria for a fragment library: low molecular weight (139.16 g/mol), compliance with Lipinski's Rule of Five [1], and a rigid, three-dimensional cyclobutyl group that can enhance binding entropy. Its intermediate lipophilicity and unique shape distinguish it from flat aromatic or highly flexible alkyl fragments, making it a high-value addition for probing novel binding pockets.

Chemical Biology Probe Synthesis

Employ the primary amine as a convenient handle for further derivatization (e.g., amide coupling, reductive amination) to create functionalized probes. The defined GHS safety profile (Acute Tox. 3) necessitates standard laboratory safety precautions, which are well-documented . This allows for predictable and safe scaling in academic or industrial synthesis labs, with the 97% purity option reducing the burden of post-synthetic purification for sensitive applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Cyclobutyl-1,3,4-oxadiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.